2,6-Bis(tert-butoxycarbonylamino)hexanoic acid
Description
Chemical Name: (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid CAS No.: 2483-46-7 Molecular Formula: C₁₆H₃₀N₂O₆ Molecular Weight: 346.42 g/mol Key Applications:
- Synthesis of amphiphilic peptide dendrimers for nonviral gene delivery in cancer therapy .
- Enhancement of luminescence intensity in alkaline phosphatase substrates for biochemical assays . Structural Features: Contains two tert-butoxycarbonyl (Boc) groups protecting the amino groups of lysine, improving stability and lipophilicity for controlled peptide synthesis .
Properties
IUPAC Name |
2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSXKMMQOZUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304048 | |
| Record name | 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2483-46-7, 204190-67-0 | |
| Record name | NSC164052 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis
-
Linker Preparation : Phenacyl bromide (2) is synthesized from acetophenone and bromine under AlCl₃ catalysis at −78°C. Subsequent coupling with chloroacetic acid and 2-mercaptoethanol yields the thioether linker (6).
-
Coupling with Boc-Lys(Z) : Boc-Lys(Z) (5.8 g) reacts with linker (6, 3.8 g) in dry CH₂Cl₂ using dicyclohexylcarbodiimide (DCC, 3.1 g) and 4-dimethylaminopyridine (DMAP, 250 mg) at 0°C for 2 hours. This forms Boc-Lys(Z)-linker (7).
-
Oxidation to Sulphone : The thioether linker undergoes oxidation with potassium peroxomonosulfate (Oxone) to stabilize the linkage, yielding the sulphone derivative (9).
Mechanistic Insights
The DCC-DMAP system activates the carboxylic acid of Boc-Lys(Z) to form an active ester, facilitating nucleophilic attack by the linker’s hydroxyl group. DMAP accelerates the reaction by deprotonating intermediates.
Solution-Phase Sequential Boc Protection
Dual Protection Strategy
In solution-phase synthesis, lysine’s alpha and epsilon amines are protected sequentially. While specific details are absent in the provided sources, standard Boc protection involves:
-
First Boc Protection : Lysine reacts with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (pH 9–10) to protect the alpha-amino group.
-
Second Boc Protection : The epsilon-amino group is protected similarly after adjusting reaction conditions to avoid di-Boc formation prematurely.
Reaction Conditions
Challenges and Optimization
Steric hindrance from the first Boc group necessitates excess Boc anhydride and prolonged reaction times for complete epsilon-amine protection. Monitoring via thin-layer chromatography (TLC) or LC-MS ensures reaction completion.
Enantioselective Synthesis of (2R)-Isomer
Chiral Resolution
Sigma-Aldrich’s product (CAS 65360-27-2) specifies the (2R)-enantiomer, synthesized via asymmetric catalysis or resolution.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(tert-butoxycarbonylamino)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Condensation Reactions: It can react with other amino acids or peptides to form larger peptide chains or dendrimers.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove Boc protecting groups.
Basic Conditions: Triethylamine is used to neutralize acids formed during the reaction and to facilitate the coupling of amino acids.
Major Products Formed
The major products formed from these reactions include larger peptide chains, dendrimers, and other functionalized peptides that can be used in various scientific applications .
Scientific Research Applications
The compound 2,6-Bis(tert-butoxycarbonylamino)hexanoic acid (Boc-Lys(Boc)-OH) has several important scientific applications across different research domains:
Molecular Biology and Peptide Research Applications
Key Research Areas:
- Nonviral Gene Vector Synthesis : The compound can be used to synthesize multifunctional amphiphilic peptide dendrimers, which are crucial for advanced gene delivery techniques .
Specific Applications:
- Cancer Research Methodologies
- Enzymatic Research
- Involved in synthesizing organic substances that enhance alkaline phosphatase substrate luminescence intensity
Chemical and Structural Characteristics
Molecular Details:
- Molecular Formula : C16H30N2O6
- Molecular Weight : 346.42 g/mol
- Physical Properties :
Research Potential
Research Domains:
- Peptide chemistry
- Molecular biology
- Nonviral gene delivery systems
- Cancer research methodologies
Storage and Handling
Recommended Conditions:
- Storage Temperature : -30°C to -10°C
- Physical Appearance : White solid
- Purity : Typically available at 98% concentration
Potential Future Research Directions
- Advanced gene delivery mechanisms
- Targeted molecular engineering
- Enhanced enzymatic research techniques
- Innovative cancer research methodologies
Mechanism of Action
The mechanism of action of 2,6-Bis(tert-butoxycarbonylamino)hexanoic acid involves its ability to form stable peptide bonds and protect amino groups during synthesis. The Boc groups provide steric hindrance, preventing unwanted side reactions and ensuring the selective formation of desired products. In cancer research, the compound’s derivatives act as nonviral gene vectors, facilitating the delivery of therapeutic genes to target cells .
Comparison with Similar Compounds
2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic Acid
CAS No.: 55592-85-3 Molecular Formula: C₂₂H₂₄N₂O₆ Molecular Weight: 414.45 g/mol Key Differences:
- Protecting Groups: Benzyloxycarbonyl (Cbz) instead of Boc. Cbz is cleaved via hydrogenolysis, whereas Boc requires acidic conditions (e.g., trifluoroacetic acid) .
- Applications : Primarily used as an intermediate in peptide synthesis. Less lipophilic than Boc derivatives, influencing solubility and membrane permeability .
Reference :
Boc-D-Lys(Boc)-OH (D-Enantiomer)
CAS No.: 65360-27-2 Molecular Formula: C₁₆H₃₀N₂O₆ Molecular Weight: 346.42 g/mol Key Differences:
- Stereochemistry : D-configuration (R-enantiomer) vs. the L-configuration (S-enantiomer) of the target compound. This impacts biological activity, as enzymes and receptors often exhibit stereospecificity .
- Applications: Used in studies requiring non-natural peptide sequences or chiral specificity in drug development . Reference:
(2S)-2,6-Diaminohexanoic Acid (Unprotected Lysine Derivative)
CAS No.: 657-27-2 (hydrochloride salt) Molecular Formula: C₆H₁₄N₂O₂ Molecular Weight: 146.19 g/mol Key Differences:
N-Boc-N'-Cbz-L-Lysine
CAS No.: 2389-45-9 Molecular Formula: C₁₉H₂₇N₃O₆ Molecular Weight: 393.44 g/mol Key Differences:
Lauroyl-Lys(Lauroyl) (Nα,Nε-Bis(dodecanoyl)-L-lysine)
Molecular Formula : C₂₄H₄₆N₂O₄
Molecular Weight : 438.64 g/mol
Key Differences :
- Functional Groups: Two dodecanoyl (lauroyl) chains instead of Boc groups. This increases hydrophobicity (logP > 8), making it suitable for lipid nanoparticle formulations .
- Applications : Enhances cellular uptake in lipophilic drug delivery systems .
Reference :
Research Findings and Trends
Biological Activity
2,6-Bis(tert-butoxycarbonylamino)hexanoic acid, also known as (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, is a compound with significant potential in biochemical research and therapeutic applications. This article explores its biological activity, focusing on its interactions with histone deacetylases (HDACs), pharmacokinetics, and cellular effects.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₃₀N₂O₆
- CAS Number : 2483-46-7
- Molecular Weight : 346.42 g/mol
- Appearance : White solid
- Purity : ≥98% .
Target of Action
This compound primarily acts as a substrate for histone deacetylases (HDACs). This interaction is crucial for regulating the acetylation status of lysine residues on histones and non-histone proteins, influencing gene expression and various cellular processes .
Mode of Action
The compound facilitates the deacetylation process carried out by HDACs. By doing so, it can affect the transcriptional activity of genes associated with cell cycle regulation, apoptosis, and differentiation .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it is stable under physiological conditions but can be hydrolyzed to release the active amine group when required for biological activity. The compound's efficacy as an HDAC inhibitor is influenced by its concentration and the cellular environment .
Cellular Effects
Research has shown that compounds similar to this compound exhibit significant effects on cancer cell lines by modulating HDAC activity. For instance, studies have demonstrated that HDAC inhibitors can induce apoptosis in cancer cells and enhance the efficacy of other therapeutic agents .
Case Study: Inhibition of Cancer Cell Growth
In a recent study involving various human cancer cell lines treated with HDAC inhibitors, including derivatives of this compound, results indicated a marked decrease in cell viability. The study utilized a multipolar spindle assay to evaluate the effects on mitotic spindle formation in centrosome-amplified cancer cells. The findings revealed that treatment with these inhibitors led to an increase in multipolar mitoses, suggesting a disruption in normal cell division processes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₀N₂O₆ |
| CAS Number | 2483-46-7 |
| Molecular Weight | 346.42 g/mol |
| Purity | ≥98% |
| Appearance | White solid |
Q & A
Q. What is the role of tert-butoxycarbonyl (Boc) protection in 2,6-Bis(tert-butoxycarbonylamino)hexanoic acid during peptide synthesis?
Methodological Answer: The Boc groups serve as temporary protective agents for the primary and ε-amino groups of lysine, preventing unwanted side reactions during peptide bond formation. This allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while maintaining orthogonal protection strategies for other functional groups. The steric bulk of Boc groups also enhances solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS). Structural analogs lacking Boc protection exhibit reduced stability and reactivity due to amine group interference .
Q. What are the critical steps in synthesizing this compound, and how is purity ensured?
Methodological Answer: A typical synthesis involves:
Dual Boc Protection: Reacting L-lysine with excess di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system.
Intermediate Isolation: Extracting the crude product (Boc-Lys(Boc)-OH) and proceeding without purification if subsequent steps tolerate impurities .
Chromatographic Purification: For high-purity applications, column chromatography (e.g., 3:1 hexanes:EtOAc) resolves residual reagents, achieving >99% purity.
Spectroscopic Validation: NMR and LC-MS confirm structure and purity by matching retention times and spectral data to literature values .
Advanced Research Questions
Q. How can this compound be integrated into non-viral gene delivery systems?
Methodological Answer: The compound serves as a branching unit in amphiphilic peptide dendrimers, enabling self-assembly into nanostructures for siRNA or plasmid DNA encapsulation. Key design considerations:
- Amphiphilicity Balance: Adjust the ratio of hydrophobic (Boc groups) and hydrophilic (carboxylic acid) moieties to optimize cellular uptake and endosomal escape.
- Biocompatibility: Test cytotoxicity via MTT assays, ensuring <10% cell death at therapeutic concentrations.
- Gene Delivery Efficiency: Use luciferase reporter assays to quantify transfection efficiency, comparing against commercial vectors like Lipofectamine .
Q. What methodological challenges arise when using Boc-Lys(Boc)-OH intermediates without purification in multi-step syntheses?
Methodological Answer: Crude intermediates may introduce impurities affecting downstream reactions. Mitigation strategies include:
- Reaction Monitoring: Use TLC or inline IR spectroscopy to confirm completion of each step.
- Compatibility Testing: Screen solvents and reagents for inertness toward residual byproducts (e.g., unreacted Boc₂O).
- Yield Optimization: Adjust stoichiometry (e.g., 1.2–1.5 equivalents of Boc₂O) to minimize unreacted lysine.
Evidence shows a 64% yield over two steps when using 4-methyl morpholine as a base, avoiding side reactions from stronger bases like DIPEA .
Q. How does the compound enhance luminescence in alkaline phosphatase (ALP) assays?
Methodological Answer: As a co-factor in ALP-substrate systems, the tert-butoxycarbonyl groups stabilize the transition state during enzymatic dephosphorylation. Experimental optimization:
- Substrate Design: Conjugate the compound to phosphorylated luminescent probes (e.g., CDP-Star).
- Kinetic Analysis: Measure Vmax and Km to determine optimal substrate concentration (typically 10–50 µM).
- Interference Testing: Confirm no cross-reactivity with phosphatases other than ALP using inhibitor cocktails .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
